N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been studied for their anti-tubercular activity . They have shown inhibitory effects against Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been reported to interact with their targets, leading to inhibitory effects .
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting they may affect pathways related to the growth and proliferation of mycobacterium tuberculosis .
Result of Action
Benzothiazole derivatives have shown inhibitory effects against mycobacterium tuberculosis , suggesting that they may inhibit the growth and proliferation of this bacterium.
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide typically involves the following steps:
Chemical Reactions Analysis
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial agent, showing activity against various bacterial strains.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: Benzothiazole derivatives, including this compound, are used in the development of materials with specific properties, such as fluorescence and electroluminescence.
Comparison with Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide can be compared with other benzothiazole derivatives, such as:
N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide: This compound also exhibits antimicrobial and anticancer properties but differs in its structural features and specific biological activities.
N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide: Similar to the previous compound, it has unique structural characteristics that influence its biological effects.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-26-18-12-9-15(13-19(18)27-2)21(25)23-16-10-7-14(8-11-16)22-24-17-5-3-4-6-20(17)28-22/h3-13H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEIZOBWTJMZQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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